3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
This compound features a benzimidazole core substituted at the 1-position with a 3-methylbenzyl group and linked to a 2(1H)-pyridinone moiety. The benzimidazole-pyridinone scaffold is notable for its applications in medicinal chemistry, particularly in targeting enzymes or receptors due to the aromatic heterocycles’ ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-6-4-7-15(12-14)13-23-18-10-3-2-9-17(18)22-19(23)16-8-5-11-21-20(16)24/h2-12H,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGRVPISUMNWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332130 | |
| Record name | 3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861211-96-3 | |
| Record name | 3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound features a complex structure that includes a benzimidazole core linked to a pyridinone moiety. The molecular formula is with a molecular weight of approximately 355.44 g/mol. Its structural characteristics contribute to its biological properties, including its interaction with cellular targets.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated potent cytotoxic effects in neuroblastoma and glioblastoma cell lines, achieving low lethal concentration (LC50) values in the nanomolar range. Specifically, LC50 values were reported to be as low as 18.9 nM in certain cell lines, indicating strong anticancer potential .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | LC50 (nM) |
|---|---|---|
| Compound 1 | Neuroblastoma | 18.9 |
| Compound 3 | Glioblastoma | >3000 |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with similar benzimidazole derivatives results in significant accumulation of cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates . This suggests that the compound may interfere with mitotic processes, making it a candidate for further development as an antitumor agent.
Case Studies
A notable study evaluated the efficacy of a closely related benzimidazole compound in combination with radiation therapy. The combination treatment resulted in enhanced cytotoxicity compared to radiation alone, highlighting the potential for this class of compounds to serve as radiosensitizers in cancer therapy .
Pharmacokinetics and Biodistribution
The pharmacokinetics of compounds like this compound are critical for their therapeutic application. Studies involving biodistribution in animal models have shown favorable tissue uptake, particularly in brain tissue, which is essential for treating central nervous system tumors .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, focusing on substitutions and molecular properties:
Key Observations:
- Bulky Groups (tert-Butyl): The tert-butyl group in increases lipophilicity, which may improve membrane permeability but reduce solubility. Positional Isomerism: The pyridinone-benzimidazole linkage position (3- vs 5-) in could alter conformational flexibility and target affinity.
Physicochemical Properties
- Solubility : The tert-butyl analog has lower aqueous solubility due to its hydrophobic group, whereas hydroxy-substituted derivatives (e.g., ) may exhibit improved solubility.
- Melting Points : Chloro-substituted compounds (e.g., ) show higher melting points (>250°C) due to strong intermolecular halogen bonding, whereas the target compound likely has a lower mp (~200°C).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
